
Vinpocetine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinpocetine-d5 is a deuterated form of vinpocetine, a synthetic derivative of the vinca alkaloid vincamine. Vinpocetine is known for its neuroprotective and cognitive-enhancing properties. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of vinpocetine, as the deuterium atoms can provide insights into the compound’s stability and behavior in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vinpocetine-d5 involves the incorporation of deuterium atoms into the vinpocetine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of vinpocetine can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Deuterium Exchange Reactions: Conducting deuterium exchange reactions under controlled conditions to achieve the desired level of deuteration.
Purification: Using techniques such as chromatography to purify the final product and remove any impurities or unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Vinpocetine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Vinpocetine-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to study the metabolic pathways and stability of vinpocetine in biological systems.
Neuroprotection Research: this compound is used to investigate the neuroprotective effects of vinpocetine and its potential therapeutic applications in neurological disorders.
Cognitive Enhancement Studies: Researchers use this compound to study the cognitive-enhancing properties of vinpocetine and its potential use in treating cognitive impairments.
Drug Development: this compound is used in the development of new drugs and formulations that leverage the beneficial properties of vinpocetine.
Wirkmechanismus
Vinpocetine-d5 exerts its effects through multiple mechanisms, including:
Inhibition of Phosphodiesterase Type 1 (PDE1): This leads to increased levels of cyclic adenosine monophosphate (cAMP) in the brain, enhancing neuronal signaling and improving memory and learning processes.
Anti-inflammatory and Antioxidant Effects: This compound inhibits the expression of nuclear factor kappa B (NF-κB), reducing inflammation and oxidative stress.
Neuroprotection: This compound protects neurons from damage by modulating calcium influx and stabilizing cell membranes.
Vergleich Mit ähnlichen Verbindungen
Vinpocetine-d5 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. Similar compounds include:
Vinpocetine: The non-deuterated form, widely used for its neuroprotective and cognitive-enhancing properties.
Vincamine: The parent compound from which vinpocetine is derived, used for similar therapeutic purposes.
Apovincaminic Acid: A metabolite of vinpocetine with similar pharmacological properties.
This compound stands out due to its enhanced stability and ability to provide detailed insights into the metabolic pathways of vinpocetine, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C22H26N2O2 |
|---|---|
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
1,1,2,2,2-pentadeuterioethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1/i2D3,4D2 |
InChI-Schlüssel |
DDNCQMVWWZOMLN-FEGSZYOMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C[C@@]2(CCCN3[C@@H]2C4=C(CC3)C5=CC=CC=C5N14)CC |
Kanonische SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
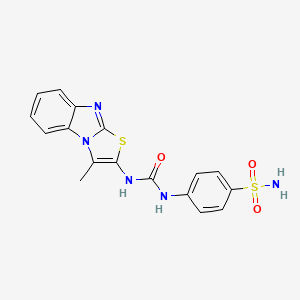



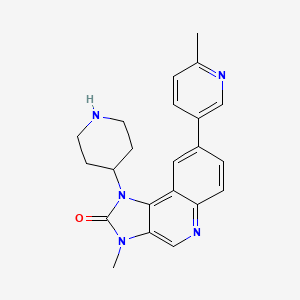
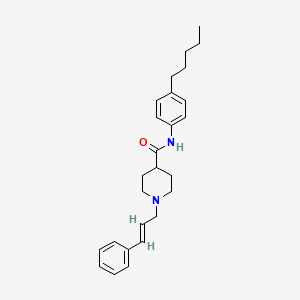
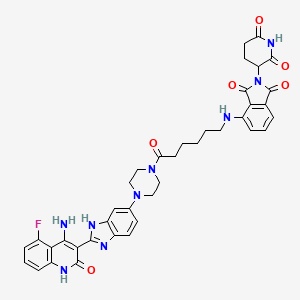
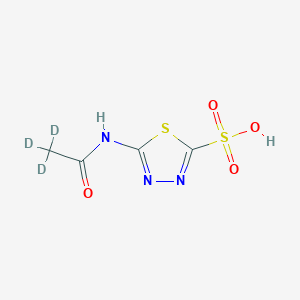
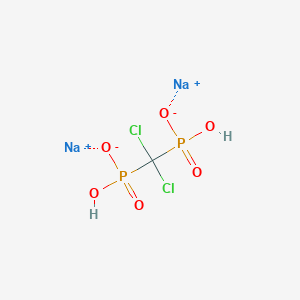
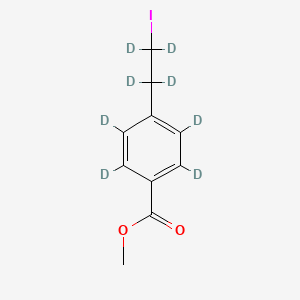
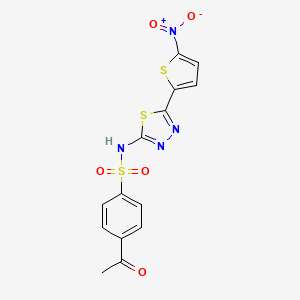

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
